ethyl 4-{[(2,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-{[(2,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline derivative with a complex substitution pattern. Its structure features:
- A quinoline core with a phenyl group at position 2.
- An ethyl carboxylate ester at position 6.
- A methoxy-linked carbamoyl group at position 4, substituted with a 2,4-dimethylphenyl moiety.
This compound’s design likely aims to optimize interactions with biological targets, such as enzymes or transporters, by balancing lipophilicity (via the aromatic and ester groups) and hydrogen-bonding capacity (via the carbamoyl group).
Properties
IUPAC Name |
ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-33-28(32)21-11-13-24-22(15-21)26(16-25(29-24)20-8-6-5-7-9-20)34-17-27(31)30-23-12-10-18(2)14-19(23)3/h5-16H,4,17H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYBWMCCQSELJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-{[(2,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the Phenyl and Ethoxy Groups: The phenyl and ethoxy groups are introduced through nucleophilic substitution reactions.
Coupling with the Dimethylphenylamino Group: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the dimethylphenylamino group to the quinoline core.
Final Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.
Chemical Reactions Analysis
ethyl 4-{[(2,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
ethyl 4-{[(2,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The pathways involved include the inhibition of signal transduction pathways that are critical for cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Key Observations:
- Position 6 Carboxylate vs. Methoxy : The target’s ethyl carboxylate at position 6 may improve solubility compared to methoxy-substituted analogs (e.g., compound 1 in ), though ester hydrolysis could affect metabolic stability.
- This could enhance target binding affinity but increase molecular weight and logP.
- Position 2 Aryl Groups : The phenyl group at position 2 is conserved in the target and compound 6a , suggesting its role in π-π stacking interactions.
Physicochemical and Structural Considerations
- Solubility: The target’s ethyl carboxylate and carbamoyl groups may improve aqueous solubility compared to methyl esters () or non-polar benzyloxy derivatives ().
- Synthetic Complexity : The target requires multi-step synthesis, akin to methods for compound 6a , but with additional steps for carbamoyl incorporation.
Biological Activity
Ethyl 4-{[(2,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by a quinoline backbone, which is known for its diverse biological activities. The presence of the dimethylphenyl group and the carbamoyl methoxy substituent significantly influence its pharmacokinetic and pharmacodynamic properties.
Anticancer Properties
Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. This compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that this compound can effectively reduce cell viability in several cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway, activating caspases and leading to cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound showed effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study on Anticancer Effects
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on MCF-7 cells. Researchers found that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure. The study concluded that this compound could be a potential candidate for further development as an anticancer agent.
Study on Antimicrobial Activity
Another research article focused on the antimicrobial efficacy of the compound against various pathogens. The results indicated that it had a broad spectrum of activity, particularly against resistant strains of bacteria. The findings suggested that this compound could be explored as a new therapeutic agent in the fight against antibiotic-resistant infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
